Carbovir Triphosphate Triethylamine Salt

HIV reverse transcriptase stereoselective phosphorylation nucleotide metabolism

Carbovir Triphosphate Triethylamine Salt (CAS 1391048-07-9) is the triethylammonium salt form of carbovir triphosphate (CBV-TP), the pharmacologically active intracellular metabolite of the antiretroviral prodrug abacavir. As a carbocyclic guanosine nucleotide analog, CBV-TP acts as a competitive inhibitor and obligate chain terminator of HIV-1 reverse transcriptase (RT) by mimicking the natural substrate deoxyguanosine-5′-triphosphate (dGTP).

Molecular Formula C₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N
Molecular Weight 487.19
CAS No. 1391048-07-9
Cat. No. B1146313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbovir Triphosphate Triethylamine Salt
CAS1391048-07-9
Synonymsrel-P-[[(1R,4S)-4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylamine Salt; _x000B_cis-(±)-P-[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-cyclopenten-1-yl]methyl] Ester Triphosphoric Acid Triethylam
Molecular FormulaC₁₁H₁₆N₅O₁₁P₃·xC₆H₁₅N
Molecular Weight487.19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbovir Triphosphate Triethylamine Salt (CAS 1391048-07-9) – Active Metabolite of Abacavir for HIV-1 Reverse Transcriptase Inhibition Studies


Carbovir Triphosphate Triethylamine Salt (CAS 1391048-07-9) is the triethylammonium salt form of carbovir triphosphate (CBV-TP), the pharmacologically active intracellular metabolite of the antiretroviral prodrug abacavir . As a carbocyclic guanosine nucleotide analog, CBV-TP acts as a competitive inhibitor and obligate chain terminator of HIV-1 reverse transcriptase (RT) by mimicking the natural substrate deoxyguanosine-5′-triphosphate (dGTP) . The triethylammonium counterion enhances solubility in aqueous and methanolic media and improves stability during storage, making this salt form the preferred physical form for in vitro enzymatic assays, analytical reference standard preparation, and LC-MS/MS method development .

Why Generic NRTI Triphosphate Substitution Fails for Carbovir Triphosphate Triethylamine Salt (CAS 1391048-07-9)


Although several nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) target the same HIV-1 RT active site, their triphosphate metabolites differ substantially in mitochondrial polymerase γ selectivity, intracellular half-life, enantiomer-dependent phosphorylation efficiency, and resistance mutation susceptibility. Carbovir triphosphate exhibits a 7,000-fold enantiomeric phosphorylation bias favoring the (−)-form [1], an 18-hour intracellular half-life that is >8-fold shorter than tenofovir diphosphate [2], and a distinctive mitochondrial polymerase γ sparing profile (98.8–99.4% residual activity) that differs markedly from d4T-TP (0.15–2.40%) [1]. The triethylamine salt form further differentiates this product from the free acid (CAS 121864-74-2) by providing enhanced solubility and weighed-handling accuracy essential for quantitative bioanalytical workflows . These multidimensional pharmacological and physicochemical differences make simple interchangeability among NRTI triphosphates or between free acid and salt forms scientifically unsound for rigorous experimental design.

Quantitative Differentiation Evidence for Carbovir Triphosphate Triethylamine Salt (CAS 1391048-07-9) vs Closest Analogs and Alternatives


(-)-Carbovir Monophosphate Is a 7,000-Fold More Efficient Substrate for GMP Kinase Than (+)-Carbovir Monophosphate

Miller et al. (1992) demonstrated that (−)-carbovir monophosphate is a 7,000-fold more efficient substrate for GMP kinase than (+)-carbovir monophosphate [1]. 5′-Nucleotidase catalyzed phosphorylation of (−)-carbovir (the active anti-HIV enantiomer) but did not phosphorylate (+)-carbovir. Both enantiomers of carbovir triphosphate, once formed, were equally effective as substrates and alternative substrate inhibitors of HIV-1 reverse transcriptase. Consequently, the divergent cellular antiviral activities arise entirely from differential phosphorylation by host enzymes—not from RT enantioselectivity [1].

HIV reverse transcriptase stereoselective phosphorylation nucleotide metabolism

Carbovir Triphosphate Inhibits HIV-1 Reverse Transcriptase with IC50 of 680–900 nM and Displays >100-Fold Selectivity over Human DNA Polymerases

BindingDB reports IC50 values of 680 nM and 900 nM for CBV-TP against wild-type HIV-1 LAI reverse transcriptase in a heteropolymeric DNA polymerase assay [1]. Parker et al. (1991) demonstrated that CBV-TP is a potent inhibitor of HIV-1 RT using either RNA or DNA templates with Ki values similar to those observed for AZT-TP, ddGTP, and ddTTP. Critically, CBV-TP was not a potent inhibitor of human DNA polymerases α, β, or γ, or DNA primase, establishing a >100-fold selectivity window for the viral enzyme over host replicative polymerases [2].

HIV-1 reverse transcriptase inhibition NRTI potency benchmarking polymerase selectivity

CBV-TP Preserves 98.8–99.4% Mitochondrial DNA Polymerase γ Activity Compared to 0.15–2.4% for d4T-TP

A computational meta-analysis of clinical intracellular pharmacokinetic data estimated that CBV-TP preserves 98.78–99.38% of residual human mitochondrial DNA polymerase γ activity at in vivo concentrations achieved in resting T-cells [1]. This contrasts sharply with d4T-TP (0.15–2.40% residual activity) and 3TC-TP (25.69–53.43% residual activity). While AZT-TP also shows high residual polymerase γ activity (98.74–99.87%), its clinically observed mitochondrial toxicity is attributed to mechanisms other than direct polymerase inhibition [1]. The carbocyclic ring structure of CBV-TP, in which the ribose ring oxygen is replaced by a methylene group, contributes to its poor recognition by mitochondrial polymerase γ compared to dideoxynucleotides such as ddCTP and D4T-TP, which are incorporated with near-natural nucleotide efficiency [2].

mitochondrial toxicity DNA polymerase gamma NRTI safety profiling

CBV-TP Exhibits an 18-Hour Median Intracellular Half-Life vs 150 Hours for Tenofovir Diphosphate in Human PBMCs

In a prospective clinical study of 15 HIV-infected patients receiving stable triple-nucleoside regimens, Hawkins et al. (2005) measured intracellular concentrations of TFV-DP, CBV-TP, and 3TC-TP directly by LC-MS/MS following discontinuation of tenofovir disoproxil fumarate (TDF) or abacavir (ABC). CBV-TP concentrations fell below the limit of detection in all patients by 72 hours after the last ABC dose, consistent with a median intracellular half-life of 18 hours (range 12–19 hours). In contrast, TFV-DP exhibited persistent intracellular levels with a median half-life of 150 hours (range 60 to >175 hours) [1]. No significant intracellular drug-drug interaction was observed between these agents. Intracellular TFV-DP also showed less inter- and intrapatient variability than CBV-TP or 3TC-TP [1].

intracellular pharmacokinetics NRTI half-life PBMC drug quantification washout kinetics

TriPPPro-CarbovirTP Prodrug Delivers 3.5-Fold Greater Antiviral Activity Than Parent Carbovir Nucleoside

Weising et al. (2018) applied the TriPPPro (triphosphate prodrug) approach to synthesize lipophilic, membrane-permeable prodrugs of carbovir triphosphate and abacavir triphosphate. In head-to-head antiviral assays against HIV-1 in cell culture, TriPPPro-CarbovirTP (compound 20) demonstrated a 3.5-fold increase in antiviral activity compared to the parent carbovir nucleoside, while TriPPPro-AbacavirTP (compound 21) showed a 4.5-fold increase over parent abacavir [1]. In stark contrast, the 1′,2′-cis-disubstituted carbocyclic analogues—both as nucleosides and as their corresponding TriPPPro prodrugs—proved completely inactive against HIV-1 and HIV-2 (>38 to >100 μM), confirming the stringent stereochemical requirements for antiviral activity [1]. Hydrolysis studies in different media confirmed that the TriPPPro compounds release the authentic nucleoside triphosphates intracellularly [1].

TriPPPro prodrug intracellular nucleotide delivery antiviral enhancement

Matched Isotopic Internal Standard (Carbovir-13C,d2 Triphosphate Triethylamine Salt) Enables Sensitive, Specific LC-MS/MS Quantification at 0.1 pmol/10⁶ Cells

Pruvost et al. (2008) developed a positive electrospray ionization LC-MS/MS method using dimethylhexylamine as an ion-pairing agent for the simultaneous quantification of CBV-TP, lamivudine triphosphate, and tenofovir diphosphate in human PBMCs. The method achieved sensitivity down to 0.1 pmol/10⁶ cells for CBV-TP and reduced total chromatographic run time from 26 minutes (previous negative ESI method) to 12 minutes, eliminating endogenous chromatographic interferences [1]. Critically, the commercial availability of Carbovir-13C,d2 Triphosphate Triethylamine Salt (CAS 1346601-37-3) as a stable isotope-labeled internal standard enables precise, matrix-matched quantification of the unlabeled analyte in pharmacokinetic and pharmacodynamic studies, correcting for ion suppression/enhancement and extraction recovery variability [1].

LC-MS/MS quantification isotopic internal standard PBMC bioanalysis method validation

High-Impact Research and Industrial Application Scenarios for Carbovir Triphosphate Triethylamine Salt (CAS 1391048-07-9)


HIV-1 Reverse Transcriptase Inhibitor Screening and Mechanistic Benchmarking

Carbovir triphosphate triethylamine salt serves as a quantitatively characterized reference inhibitor for HIV-1 RT biochemical and cell-based screening cascades. With IC50 values of 680–900 nM against wild-type HIV-1 LAI RT and a Ki comparable to AZT-TP [1], CBV-TP enables direct potency benchmarking of novel NRTI and NNRTI candidates. The >100-fold selectivity window over human DNA polymerases α, β, and γ provides a built-in counterscreen for assessing target engagement specificity [2]. The TEA salt form's enhanced aqueous solubility facilitates accurate serial dilution in enzymatic assay buffers, reducing vehicle-related artifacts common with DMSO-solubilized free acid preparations.

Mitochondrial Toxicity Profiling and NRTI Safety Discrimination Studies

CBV-TP is uniquely positioned as a low-mitochondrial-toxicity reference compound in assays designed to rank-order NRTI candidates by mitochondrial polymerase γ engagement. Its 98.8–99.4% residual mitochondrial polymerase γ activity contrasts dramatically with d4T-TP (0.15–2.40%) and 3TC-TP (25.69–53.43%) [1]. Researchers comparing novel guanosine analog triphosphates can use CBV-TP as a negative control for mitochondrial toxicity induction, while employing d4T-TP as a positive control, thereby establishing a dynamic range for mitochondrial toxicity risk stratification in lead optimization programs [2].

Intracellular Pharmacokinetic Washout and Pulse-Chase Experimental Designs

The 18-hour median intracellular half-life of CBV-TP—>8-fold shorter than tenofovir diphosphate (150 hours)—makes it the NRTI triphosphate of choice for experiments requiring rapid intracellular clearance [1]. In time-resolved studies of RT inhibition kinetics, researchers can pulse PBMCs or lymphoid cell lines with abacavir (to generate CBV-TP intracellularly), then monitor the decay of antiviral effect as CBV-TP concentrations fall below detection limits by 72 hours. The availability of the ¹³C,d₂-TEA salt internal standard enables precise quantification of CBV-TP decay kinetics by LC-MS/MS [2], supporting the development of pharmacokinetic-pharmacodynamic models linking intracellular triphosphate exposure to antiviral effect duration.

Analytical Reference Standard for Prodrug Development and Bioequivalence Assessment

The carbovir triphosphate triethylamine salt, together with its stable isotope-labeled analog (Carbovir-13C,d2 Triphosphate Triethylamine Salt, CAS 1346601-37-3), forms a matched analyte/internal standard pair essential for validated LC-MS/MS bioanalytical methods [1]. This is directly applicable to: (a) quantifying intracellular CBV-TP release from TriPPPro, phosphoramidate ProTide, and other pronucleotide platforms [2]; (b) ANDA bioequivalence studies comparing generic abacavir formulations; and (c) therapeutic drug monitoring in clinical trials of triple-NRTI regimens. The positive ESI-LC-MS/MS method validated by Pruvost et al. achieves 0.1 pmol/10⁶ cells sensitivity with a 12-minute run time, providing a regulatory-compliant quantification framework [1].

Quote Request

Request a Quote for Carbovir Triphosphate Triethylamine Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.